Tunicamine

Antibacterial MraY inhibition S. aureus

Tunicamine (CAS 66054-53-3) is the essential 11-carbon aminodialdose core of tunicamycin nucleoside antibiotics. It serves as a validated chemical probe for MraY/DPAGT1 inhibition, with MIC values of 0.13–0.25 µg/mL against S. aureus and synergistic enhancement of β-lactams up to 64-fold. This compound is indispensable for antibiotic resistance research, SAR studies, and glycobiology. The unique α,β-1″,11′-O-glycosidic bond linkage to N-acetylglucosamine creates a transition-state analog essential for active-site binding, distinguishing it from non-tunicamine nucleoside antibiotics like liposidomycins. Ideal for structural biology, rational drug design, and N-glycosylation pathway investigations.

Molecular Formula C11H21NO9
Molecular Weight 311.29 g/mol
CAS No. 66054-53-3
Cat. No. B1682046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTunicamine
CAS66054-53-3
SynonymsTunicamine; 
Molecular FormulaC11H21NO9
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)C(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C11H21NO9/c12-4(2-13)8(18)9(19)5(15)1-6(16)10(20)11(21)7(17)3-14/h2-11,15-21H,1,12H2
InChIKeyWYCVCBXIFGHWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tunicamine (CAS 66054-53-3): A Foundational 11-Carbon Dialdose Core for Nucleoside Antibiotic Research and Procurement


Tunicamine (CAS 66054-53-3) is an 11-carbon aminodialdose sugar that serves as the central structural motif of tunicamycins, a class of nucleoside antibiotics produced by various *Streptomyces* species [1]. With a molecular weight of 311.29 g/mol and the formula C11H21NO9, this high-carbohydrate antibiotic is characterized by multiple hydroxyl groups that confer distinct chemical reactivity and biological activity . Tunicamine acts as a reversible polyprenol-phosphate inhibitor, targeting the UDP-HexNAc: polyprenol-P HexNAc-1-P transferase family of enzymes, which are essential for bacterial peptidoglycan and eukaryotic N-glycoprotein biosynthesis [2].

Why Tunicamine's Structural Uniqueness Prevents Simple Interchange with Other Nucleoside Antibiotics


The 11-carbon dialdose backbone of tunicamine is a structural feature absent in other nucleoside antibiotics such as mureidomycins and pacidamycins, which contain ureidyl-peptide cores [1]. Within the tunicamycin group, the tunicamine core is linked via an unusual α,β-1″,11′-O-glycosidic bond to N-acetylglucosamine, creating a transition-state analog that mimics GlcNAc-1-phosphate [2]. This precise molecular architecture is essential for binding to the active sites of both bacterial MraY and eukaryotic DPAGT1 enzymes [3]. Consequently, substituting tunicamine-based compounds with other antibiotics that inhibit different steps in cell wall biosynthesis (e.g., β-lactams, glycopeptides) or even with other nucleoside antibiotics lacking the tunicamine core (e.g., liposidomycins) results in distinct and non-overlapping biological profiles [4].

Quantitative Differentiation: Tunicamine-Based Compounds vs. Comparator Nucleoside Antibiotics


Comparative Antibacterial Potency: Tunicamycin (TUN) vs. Mureidomycin and Liposidomycin Against S. aureus

Tunicamycin, which contains the tunicamine core, demonstrates significantly lower MIC values against *Staphylococcus aureus* compared to mureidomycin A and liposidomycin B. Tunicamycin exhibits MIC values of 0.13–0.25 µg/mL [1], whereas mureidomycin A and liposidomycin B show MICs of 1.56 µg/mL and 0.78 µg/mL, respectively, against the same strain [2]. This 3- to 12-fold difference in potency underscores the enhanced antibacterial activity conferred by the tunicamine-based structure.

Antibacterial MraY inhibition S. aureus

MraY Enzyme Inhibition: Tunicamycin vs. Liposidomycin and Mureidomycin

Tunicamycin, containing the tunicamine core, inhibits *S. aureus* MraY with an IC50 of 0.08–0.21 µg/mL [1]. In comparison, liposidomycin B and mureidomycin A inhibit *E. coli* MraY with IC50 values of 0.8 µM and 1.2 µM, respectively [2]. Assuming similar molecular weights, this translates to a roughly 3- to 5-fold greater potency for tunicamycin at the enzyme level.

Enzyme inhibition MraY IC50

Reduced Eukaryotic Toxicity in Modified Tunicamycins (TunR1, TunR2) vs. Native Tunicamycin

Native tunicamycin (TUN) is a potent inhibitor of eukaryotic protein N-glycosylation. Modified analogs TunR1 and TunR2, which retain the tunicamine core, show markedly reduced eukaryotic toxicity. In protein N-glycosylation bioassays, TunR1 is a less potent inhibitor than native TUN, and TunR2 is entirely inactive [1]. Concurrently, TunR1 and TunR2 enhance the antibacterial activity of β-lactams by 32- to 64-fold, comparable to native TUN [1]. This demonstrates that structural modifications to the tunicamine-containing scaffold can decouple antibacterial activity from eukaryotic toxicity.

Eukaryotic toxicity Glycosylation inhibition Therapeutic index

Synergistic Enhancement of β-Lactam Antibiotics by Tunicamine-Containing Scaffolds

Both native tunicamycin and its modified analogs TunR1 and TunR2, all containing the tunicamine core, significantly enhance the antibacterial activity of β-lactam antibiotics. Against *Bacillus* and yeast, TunR1 and TunR2 increased the activity of oxacillin by 32- to 64-fold, with similar enhancements observed for methicillin and penicillin G [1]. This synergy is comparable to that of native tunicamycin, indicating that the tunicamine core is sufficient for potentiating β-lactam activity, even when eukaryotic toxicity is reduced.

Antibiotic synergy β-lactams Combination therapy

Binding Affinity Differentiation: Tunicamycin Binds More Strongly to Eukaryotic DPAGT1 than Bacterial MraY

Quantum mechanics/molecular mechanics (QM/MM) calculations reveal that tunicamycin (TUN), containing the tunicamine core, binds more strongly to the eukaryotic enzyme DPAGT1 than to the bacterial enzyme MraYCB [1]. The water-mediated interactions play central roles in situating the uracil and tunicamine moieties within the DPAGT1 active site [1]. This differential binding explains the high eukaryotic toxicity of native tunicamycin and provides a structural basis for designing analogs that selectively target MraY.

Binding affinity Off-target effects QM/MM

High-Impact Research and Industrial Applications for Tunicamine and Its Derivatives


Antibacterial Drug Discovery: Targeting MraY in Gram-Positive Pathogens

Tunicamine-based compounds, particularly tunicamycins and their analogs (e.g., TunR1, TunR2), serve as validated chemical probes and lead scaffolds for developing novel MraY inhibitors. With MIC values of 0.13–0.25 µg/mL against *S. aureus* [1] and the ability to synergistically enhance β-lactam antibiotics by up to 64-fold [2], these compounds are invaluable for screening programs aimed at overcoming resistance in Gram-positive bacteria, including MRSA.

Glycobiology Research: Studying N-Linked Glycosylation Pathways

Native tunicamycin, which contains the tunicamine core, is a canonical inhibitor of eukaryotic protein N-glycosylation, blocking the first step catalyzed by DPAGT1 [3]. This property makes tunicamine-containing compounds essential tools for investigating the role of N-linked glycans in protein folding, trafficking, and function, as well as for studying the unfolded protein response (UPR) and ER stress pathways.

Structure-Based Design of Selective Antibiotics

The detailed QM/MM characterization of tunicamycin interactions with MraY and DPAGT1 active sites [4] provides a structural blueprint for rational design. Researchers can leverage this information to engineer tunicamine analogs with improved selectivity for bacterial MraY over eukaryotic DPAGT1, thereby reducing toxicity while retaining antibacterial potency.

Synthetic Chemistry and Derivative Synthesis

Tunicamine itself is a valuable synthetic intermediate. Patents describe its use in preparing a variety of tunicamine derivatives with antiviral activity against Newcastle disease virus and inhibitory activity against coccidiosis [5]. Furthermore, total synthesis routes for tunicamine have been established [6], enabling the production of diverse analogs for structure-activity relationship (SAR) studies.

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